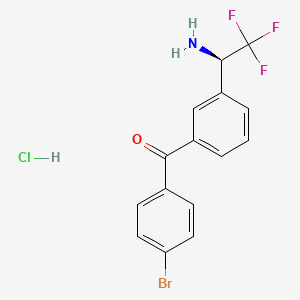

(R)-(3-(1-amino-2,2,2-trifluoroethyl)phenyl)(4-bromophenyl)methanone hydrochloride

Beschreibung

This compound is a chiral organic molecule featuring an (R)-configured stereocenter. Its structure comprises two aromatic moieties linked via a ketone group: a 3-(1-amino-2,2,2-trifluoroethyl)phenyl group and a 4-bromophenyl group. The trifluoroethyl substituent on the amine introduces strong electron-withdrawing effects, while the para-bromine on the phenyl ring contributes steric and electronic modulation. The hydrochloride salt enhances aqueous solubility, a critical feature for pharmaceutical applications.

Eigenschaften

IUPAC Name |

[3-[(1R)-1-amino-2,2,2-trifluoroethyl]phenyl]-(4-bromophenyl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrF3NO.ClH/c16-12-6-4-9(5-7-12)13(21)10-2-1-3-11(8-10)14(20)15(17,18)19;/h1-8,14H,20H2;1H/t14-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQCIGBLDSYVHV-PFEQFJNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)Br)C(C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)Br)[C@H](C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reagents such as CF3SO2Na under metal-free conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective and environmentally friendly reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

®-(3-(1-amino-2,2,2-trifluoroethyl)phenyl)(4-bromophenyl)methanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethylation agents, oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformation with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-(3-(1-amino-2,2,2-trifluoroethyl)phenyl)(4-bromophenyl)methanone hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the effects of trifluoromethyl and bromophenyl groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine

In medicine, the compound’s unique chemical properties make it a candidate for drug development. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, while the bromophenyl group can provide specific interactions with biological targets.

Industry

In the industrial sector, ®-(3-(1-amino-2,2,2-trifluoroethyl)phenyl)(4-bromophenyl)methanone hydrochloride can be used in the development of advanced materials, such as polymers and coatings, that benefit from its chemical stability and reactivity.

Wirkmechanismus

The mechanism of action of ®-(3-(1-amino-2,2,2-trifluoroethyl)phenyl)(4-bromophenyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The bromophenyl group can form specific interactions with proteins or enzymes, modulating their activity and leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Analysis

The compound’s structural analogs share core motifs but differ in substituents, influencing physicochemical and pharmacological properties. Key analogs include:

Key Observations :

- Trifluoroethyl vs. Methylpropyl : The -CF3 group in the target compound increases electronegativity and lipophilicity compared to the -CH(CH3)2 substituent in its methylpropyl analog . This may enhance metabolic stability and receptor binding via dipole interactions.

- Ketone Functional Group : The ketone in the target compound and its methylpropyl analog distinguishes them from the simpler methanamine derivative , which lacks this moiety. The ketone could participate in hydrogen bonding or π-stacking, influencing target affinity.

- Bromine Position : All analogs retain the para-bromine on the phenyl ring, suggesting a role in steric hindrance or halogen bonding with biological targets.

Physicochemical Properties (Hypothetical Analysis)

While explicit data are unavailable, structural trends allow inferences:

Pharmacological Implications

Though direct receptor data are absent, highlights the importance of substituents in modulating 5-HT receptor interactions . For example:

- Electron-Withdrawing Groups : The -CF3 group may enhance affinity for serotonin receptors (e.g., 5-HT1A) by stabilizing charge-transfer interactions.

- Steric Effects : The bulky 4-bromophenyl group could limit off-target binding, improving selectivity.

- Chirality : The (R)-enantiomer’s configuration is critical; analogs with opposing stereochemistry may exhibit reduced activity or antagonistic effects.

Biologische Aktivität

The compound (R)-(3-(1-amino-2,2,2-trifluoroethyl)phenyl)(4-bromophenyl)methanone hydrochloride , with CAS number 2563514-46-3 , has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C₁₅H₁₂BrClF₃NO

- Molecular Weight : 394.61 g/mol

- Structure : The compound features a trifluoroethyl group and a bromophenyl moiety, which are significant for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Anticancer Activity

- Antimicrobial Activity

- Mechanisms of Action

Anticancer Activity

Research indicates that compounds similar to (R)-(3-(1-amino-2,2,2-trifluoroethyl)phenyl)(4-bromophenyl)methanone hydrochloride exhibit significant anticancer properties. For example, derivatives with similar structural motifs have shown promising results in inhibiting cell proliferation in various cancer cell lines.

- Case Study : A study evaluated the antiproliferative effects of related compounds on human myeloid leukemia cell lines (HL-60 and U937). Compounds were tested at concentrations ranging from 50 nM to 100 nM, showing a notable increase in apoptosis through caspase-3 activation .

| Compound | Cell Line | Concentration (nM) | Effect |

|---|---|---|---|

| 10g | HL-60 | 100 | Induced apoptosis |

| 10h | U937 | 100 | Increased nuclear condensation |

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy. Similar compounds have been evaluated for their efficacy against various pathogens.

- Research Findings : Studies on related compounds demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited MIC values comparable to standard antibiotics .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 50 |

| Compound B | Escherichia coli | 100 |

The mechanisms through which (R)-(3-(1-amino-2,2,2-trifluoroethyl)phenyl)(4-bromophenyl)methanone hydrochloride exerts its biological effects include:

- Inhibition of Tubulin Polymerization : Some studies suggest that structurally similar compounds inhibit tubulin assembly, leading to cell cycle arrest and apoptosis in cancer cells .

- Induction of Apoptosis : Activation of apoptotic pathways has been observed in treated cells, as evidenced by increased levels of caspase-3 and morphological changes indicative of apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.